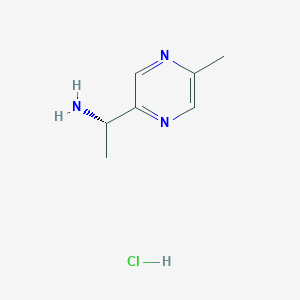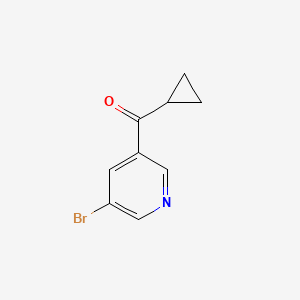
(5-Bromopyridin-3-yl)(cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromopyridin-3-yl)(cyclopropyl)methanone is an organic compound with the molecular formula C9H8BrNO and a molecular weight of 226.06 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a cyclopropyl group via a methanone linkage. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (5-Bromopyridin-3-yl)(cyclopropyl)methanone involves the reaction of 5-bromopyridine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromopyridin-3-yl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in cross-coupling reactions with boronic acids or esters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Coupling Reactions: Products are typically biaryl compounds.
Reduction Reactions: The major product is the corresponding alcohol.
Applications De Recherche Scientifique
(5-Bromopyridin-3-yl)(cyclopropyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (5-Bromopyridin-3-yl)(cyclopropyl)methanone depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding. In receptor binding studies, it may interact with specific receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyridine: A simpler compound with a bromine atom attached to a pyridine ring.
Cyclopropylmethanone: Contains a cyclopropyl group attached to a methanone linkage.
5-Bromonicotinic Acid: Contains a carboxylic acid group instead of a methanone linkage.
Uniqueness
(5-Bromopyridin-3-yl)(cyclopropyl)methanone is unique due to the combination of the bromopyridine and cyclopropylmethanone moieties, which imparts distinct chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C9H8BrNO |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
(5-bromopyridin-3-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-7(4-11-5-8)9(12)6-1-2-6/h3-6H,1-2H2 |
Clé InChI |
ZPWQJUMCZOZNQB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


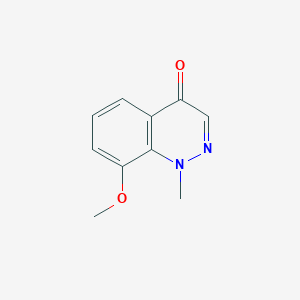
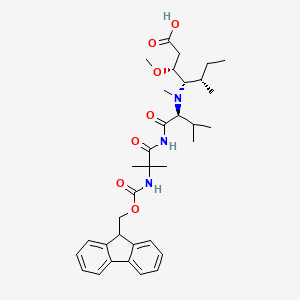
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)
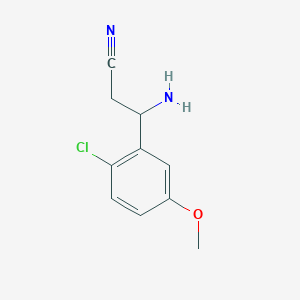
![2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)
![4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione](/img/structure/B13034232.png)
![1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)
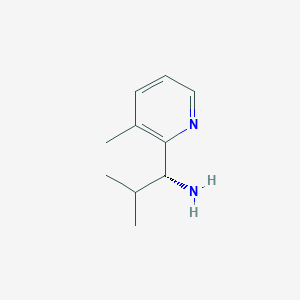


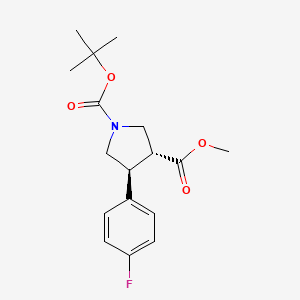
![9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole](/img/structure/B13034266.png)
![tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate](/img/structure/B13034273.png)
